molecular formula C10H16Si B8786497 Trimethyl(M-tolyl)silane CAS No. 3728-44-7

Trimethyl(M-tolyl)silane

Cat. No.: B8786497
CAS No.: 3728-44-7
M. Wt: 164.32 g/mol
InChI Key: OVMFTFDFVZRFJD-UHFFFAOYSA-N
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Description

Trimethyl(m-tolyl)silane is an organosilicon compound featuring a meta-tolyl (m-tolyl) group attached to a trimethylsilyl moiety. The m-tolyl group (a methyl-substituted benzene ring at the meta position) imparts distinct steric and electronic properties compared to ortho (o-) or para (p-) isomers. This compound is likely synthesized via catalytic coupling or hydrosilylation methods, as seen in similar systems (e.g., (E)-Trimethyl(2-(m-tolyl)but-1-en-1-yl)silane, synthesized with 88% yield via alkyne coupling ).

Properties

CAS No.

3728-44-7

Molecular Formula

C10H16Si

Molecular Weight

164.32 g/mol

IUPAC Name

trimethyl-(3-methylphenyl)silane

InChI

InChI=1S/C10H16Si/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3

InChI Key

OVMFTFDFVZRFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(M-tolyl)silane can be synthesized through the reaction of chloro-trimethyl-silane with 4-methylphenyl magnesium bromide. The reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the reactants. The reaction is as follows:

Cl-Si(CH3)3+C6H4CH3MgBrC6H4CH3Si(CH3)3+MgBrCl\text{Cl-Si(CH}_3\text{)}_3 + \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_4\text{CH}_3\text{Si(CH}_3\text{)}_3 + \text{MgBrCl} Cl-Si(CH3​)3​+C6​H4​CH3​MgBr→C6​H4​CH3​Si(CH3​)3​+MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(M-tolyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced silicon-containing compounds.

    Substitution: Halogenated silanes.

Scientific Research Applications

Trimethyl(M-tolyl)silane is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of trimethyl(M-tolyl)silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes positive charges through hyperconjugation. This property makes it a useful reagent in electrophilic substitution reactions, where it can stabilize carbocations and facilitate the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Positional Isomers: o-Tolyl and p-Tolyl Derivatives

  • Trimethyl(p-tolyl)silane (CAS 3728-43-6): Structure: Para-methyl substitution on the benzene ring. Properties: LogP (octanol-water partition coefficient) = 2.54, indicating moderate hydrophobicity .
  • Trimethyl(o-tolylethynyl)silane :

    • Synthesis : Prepared via Pd/Cu-catalyzed coupling of trimethylsilylacetylene with o-iodotoluene (96% yield) .
    • Applications : Used in cross-coupling reactions due to the ethynyl group’s reactivity.

Alkenyl-Substituted Silanes

  • (E)-Trimethyl(2-(m-tolyl)but-1-en-1-yl)silane (E-10) :
    • Synthesis : Catalytic alkyne coupling of 3-ethynyltoluene, yielding 88% as a colorless oil .
    • 1H NMR : Distinct signals at δ 0.18 ppm (trimethylsilyl) and δ 2.61 ppm (CH2 adjacent to the double bond) .
    • Comparison : The alkenyl chain introduces conjugation, altering electronic properties and reactivity in hydrogenation or cycloaddition reactions.

Halogenated and Functionalized Silanes

  • Chlorotrimethylsilane (TMCS): Properties: Boiling point = 57°C, density = 1.257 g/mL, highly reactive with water . Applications: Widely used as a silylating agent for hydroxyl and amino groups . Contrast: Unlike Trimethyl(m-tolyl)silane, TMCS is moisture-sensitive and primarily functional in protection/deprotection chemistry.
  • Trimethoxymethylsilane: Structure: Methoxy groups replace methyl on silicon. Properties: Molecular weight = 136.22, used as a crosslinker in silicone polymers . Reactivity: Hydrolyzes to form silanols, enabling applications in surface modification .

Heterocyclic and Aromatic Derivatives

  • Trimethyl(1,2,4-triazol-1-yl)silane: Applications: Silane coupling agent enhancing adhesion between organic/inorganic materials . Comparison: The triazole group introduces hydrogen-bonding capability, absent in m-tolyl derivatives.
  • Trimethyl-2-thienylsilane: Structure: Thiophene ring instead of benzene.

Data Tables

Table 1. Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight logP Key Applications Reference
Trimethyl(p-tolyl)silane C10H16Si 164.32 2.54 Organic synthesis intermediates
Chlorotrimethylsilane C3H9ClSi 108.64 - Silylation, protection chemistry
Trimethyl(o-tolylethynyl)silane C12H16Si 188.34 - Cross-coupling reactions
(E)-Trimethyl(2-(m-tolyl)but-1-en-1-yl)silane C14H22Si 218.41 - Catalytic hydrogenation studies

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